5-Chloro-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-YL)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-YL)thiophene-2-sulfonamide is a complex organic compound that features a thiophene ring substituted with a sulfonamide group, a thiadiazole ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-YL)thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the thiophene ring and the thiadiazole ring separately, followed by their coupling.
Preparation of Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Preparation of Thiadiazole Ring: The thiadiazole ring is often synthesized by the reaction of thiosemicarbazide with a suitable acid chloride.
Coupling Reaction: The final step involves the coupling of the thiophene ring with the thiadiazole ring using a sulfonamide linkage. This step typically requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-YL)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and sulfonamide positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen replacing oxygen or other electronegative atoms.
Substitution: Substituted derivatives with new functional groups replacing the chloro or sulfonamide groups.
Scientific Research Applications
5-Chloro-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-YL)thiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and diabetes.
Industry: Utilized in the development of agrochemicals and other industrial chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Chloro-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-YL)thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-N-(4-chloro-3-(trifluoromethyl)phenyl)thiophene-2-sulfonamide
- 5-Chloro-N-[4-methyl-3-(trifluoromethyl)phenyl]thiophene-2-sulfonamide
- 5-Chloro-N-[[3-(trifluoromethyl)phenyl]methyl]thiophene-2-sulfonamide
Uniqueness
5-Chloro-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-YL)thiophene-2-sulfonamide is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and mechanisms of action.
Properties
Molecular Formula |
C7H3ClF3N3O2S3 |
---|---|
Molecular Weight |
349.8 g/mol |
IUPAC Name |
5-chloro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C7H3ClF3N3O2S3/c8-3-1-2-4(17-3)19(15,16)14-6-13-12-5(18-6)7(9,10)11/h1-2H,(H,13,14) |
InChI Key |
HOEWJESFECZEIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Cl)S(=O)(=O)NC2=NN=C(S2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.